molecular formula C12H8Br2O2 B223170 3,3'-Dibromo-4,4'-biphenol CAS No. 189039-64-3

3,3'-Dibromo-4,4'-biphenol

Cat. No.: B223170
CAS No.: 189039-64-3
M. Wt: 344.00 g/mol
InChI Key: XQQMABPVLCOIKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dibromo-4,4’-biphenol can be synthesized through the bromination of 4,4’-biphenol. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 3,3’-Dibromo-4,4’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dibromo-4,4’-biphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’-Dibromo-4,4’-biphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-4,4’-biphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets bacterial enzymes and proteins, interfering with their normal function and ultimately leading to cell death. In cancer research, it has been shown to inhibit tumor cell growth by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Comparison: 3,3’-Dibromo-4,4’-biphenol is unique due to its specific bromination pattern and the presence of hydroxyl groups on both phenyl rings. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential anticancer effects, which are not observed in other similar compounds .

Properties

IUPAC Name

3-bromo-4-(2-bromo-4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQMABPVLCOIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511340
Record name 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189039-64-3
Record name 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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